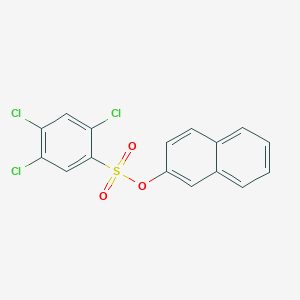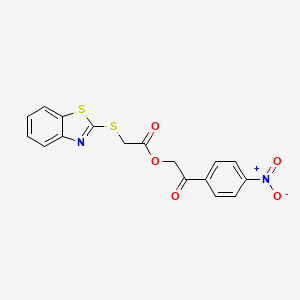
2-naphthyl 2,4,5-trichlorobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-naphthyl 2,4,5-trichlorobenzenesulfonate (NTCS) is a chemical compound that has been widely used in scientific research for its ability to modulate the activity of certain enzymes and proteins. NTCS is a sulfonated naphthalene derivative that has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-naphthyl 2,4,5-trichlorobenzenesulfonate is not fully understood, but it is thought to involve the binding of the compound to the active site of the target enzyme or protein. This binding can inhibit the activity of the enzyme or protein, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
2-naphthyl 2,4,5-trichlorobenzenesulfonate has been shown to have a range of biochemical and physiological effects. For example, 2-naphthyl 2,4,5-trichlorobenzenesulfonate has been shown to inhibit the growth of certain cancer cells, suggesting that it may have potential as an anti-cancer agent. 2-naphthyl 2,4,5-trichlorobenzenesulfonate has also been shown to modulate the activity of ion channels, which are proteins that play a key role in the transmission of signals between cells. In addition, 2-naphthyl 2,4,5-trichlorobenzenesulfonate has been shown to have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
One of the advantages of using 2-naphthyl 2,4,5-trichlorobenzenesulfonate in lab experiments is that it is a relatively simple and inexpensive compound to synthesize. In addition, 2-naphthyl 2,4,5-trichlorobenzenesulfonate has been shown to have a range of biochemical and physiological effects, making it a useful tool for investigating the activity of enzymes and proteins. However, there are also some limitations to using 2-naphthyl 2,4,5-trichlorobenzenesulfonate in lab experiments. For example, the mechanism of action of 2-naphthyl 2,4,5-trichlorobenzenesulfonate is not fully understood, which can make it difficult to interpret the results of experiments. In addition, the effects of 2-naphthyl 2,4,5-trichlorobenzenesulfonate can be variable depending on the specific enzyme or protein being targeted.
将来の方向性
There are a number of future directions for research on 2-naphthyl 2,4,5-trichlorobenzenesulfonate. One area of interest is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of interest is the investigation of the potential anti-cancer properties of 2-naphthyl 2,4,5-trichlorobenzenesulfonate. In addition, further research is needed to fully understand the mechanism of action of 2-naphthyl 2,4,5-trichlorobenzenesulfonate and its effects on different cellular processes. Overall, 2-naphthyl 2,4,5-trichlorobenzenesulfonate is a promising compound that has the potential to be a valuable tool for scientific research in a range of fields.
合成法
2-naphthyl 2,4,5-trichlorobenzenesulfonate can be synthesized by the reaction of 2-naphthol with 2,4,5-trichlorobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction produces a white crystalline solid that can be purified by recrystallization. The synthesis of 2-naphthyl 2,4,5-trichlorobenzenesulfonate is relatively straightforward and can be performed using standard laboratory equipment.
科学的研究の応用
2-naphthyl 2,4,5-trichlorobenzenesulfonate has been used in a wide range of scientific research applications. One of the most common uses of 2-naphthyl 2,4,5-trichlorobenzenesulfonate is as an inhibitor of certain enzymes and proteins. For example, 2-naphthyl 2,4,5-trichlorobenzenesulfonate has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in a range of cellular processes including cell growth and differentiation. 2-naphthyl 2,4,5-trichlorobenzenesulfonate has also been shown to inhibit the activity of the ATPase pump, a protein that is responsible for transporting ions across cell membranes.
特性
IUPAC Name |
naphthalen-2-yl 2,4,5-trichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3O3S/c17-13-8-15(19)16(9-14(13)18)23(20,21)22-12-6-5-10-3-1-2-4-11(10)7-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACNFGAEKXILIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367644 |
Source


|
| Record name | ST50779484 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl 2,4,5-trichlorobenzenesulfonate | |
CAS RN |
6394-44-1 |
Source


|
| Record name | ST50779484 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-17-(3-bromo-4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4883394.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide](/img/structure/B4883397.png)
![1-(4-butoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4883405.png)

![N-[3-(4-{[3-(1H-1,2,3-benzotriazol-1-yl)propyl]amino}-1-piperidinyl)phenyl]-4-phenylbutanamide](/img/structure/B4883421.png)
![2-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4883428.png)
![2-chloro-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B4883434.png)
![N-[4-acetyl-5-(3,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4883440.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4883442.png)
![2-(3,5-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4883443.png)
![5-bromo-2-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4883452.png)
![1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethyl-4-piperidinol hydrochloride](/img/structure/B4883460.png)

![3-[5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B4883488.png)